

# Rocbrutinib treatment duration progression-free survival

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## Compound Focus: Rocbrutinib

CAS No.: 2485861-07-0

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## Acalabrutinib Clinical Trial Data at a Glance

The tables below summarize key efficacy and safety findings from recent clinical trials on Acalabrutinib-based therapies.

Table 1: Progression-Free Survival (PFS) in Untreated CLL (AMPLIFY Trial) [1]

Treatment Regimen	Estimated 36-Month PFS	Hazard Ratio (vs. Chemoimmunotherapy)	P-value
Acalabrutinib-Venetoclax	76.5%	0.65 (95% CI, 0.49-0.87)	0.004
Acalabrutinib-Venetoclax-Obinutuzumab	83.1%	Not provided	<0.001
Chemoimmunotherapy (Control)	66.5%	--	--

Table 2: Progression-Free Survival in Relapsed/Refractory CLL (ASCEND Trial) [2]

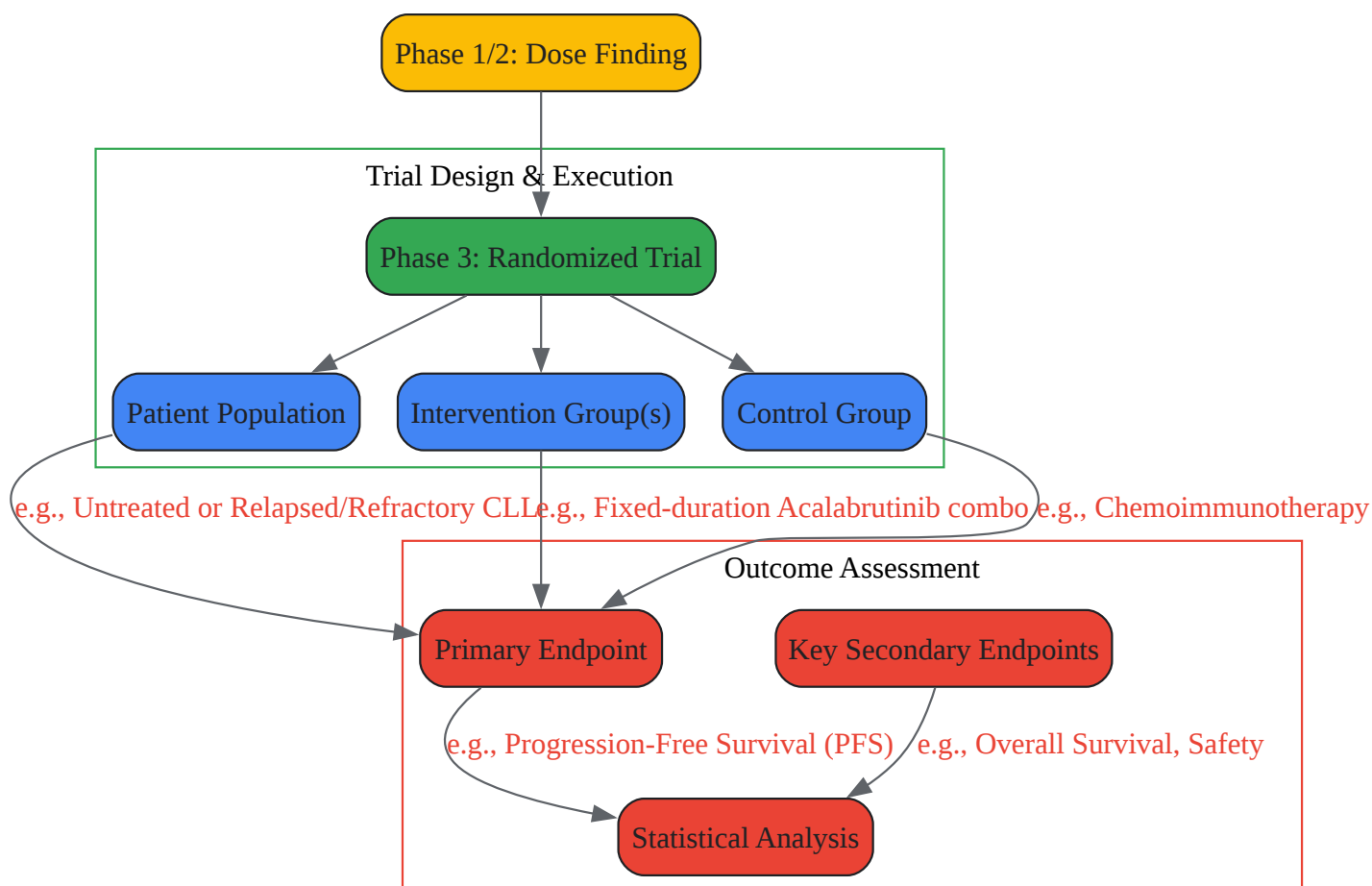
Parameter	Acalabrutinib (Monotherapy)	Investigator's Choice (Idelalisib/Rituximab or Bendamustine/Rituximab)
Median PFS	Not Reached	16.8 months
36-Month PFS Rate	63%	21%
Hazard Ratio (HR)	0.29 (95% CI, 0.21-0.41); P<.0001	--

Table 3: Select Adverse Events of Clinical Interest [1] [2]

Adverse Event (Grade 3 or Higher)	Incidence in Relapsed/Refractory CLL (ASCEND)	Incidence in Untreated CLL (AMPLIFY) - Acalabrutinib-Venetoclax
Neutropenia	23%	32.3%
Infections	Not separately quantified	Data in publication
Other Events of Interest	<b>All-Grade Incidence:</b> Atrial fibrillation/flutter, Hypertension, Major hemorrhage	<b>Notable Finding:</b> Death from COVID-19 reported in 10 patients

## Experimental Protocol Overview

Here is a simplified workflow of a typical Phase 3 clinical trial design for a BTK inhibitor like Acalabrutinib, based on the cited studies [1] [2].



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## Key Methodological Details [1] [2] [3]

- **Trial Design:** The foundational studies were **Phase 3, open-label, randomized, multicenter trials** designed to provide the highest level of evidence for regulatory approval.
- **Patient Population:**
  - For untreated CLL (AMPLIFY): Patients were adults (median age 61) without a 17p deletion or TP53 mutation [1].
  - For relapsed/refractory CLL (ASCEND): Patients had a median age of 67 [2].
- **Intervention & Dosing:**

- Acalabrutinib was typically administered orally at **100 mg twice daily** until disease progression or unacceptable toxicity [2].
- In fixed-duration regimens, it was given for a defined period (e.g., 14 cycles) in combination with other agents like venetoclax [1].
- **Endpoint Assessment: Progression-free survival (PFS)** was the primary endpoint, assessed by **blinded independent central review (BICR)** to minimize bias [1].

## Frequently Asked Questions for Researchers

**Q1: How does fixed-duration therapy with a BTK inhibitor compare to continuous therapy?** The AMPLIFY trial demonstrates that a fixed-duration regimen (e.g., Acalabrutinib-Venetoclax for 14 cycles) can achieve high 3-year PFS rates (76.5%-83.1%), offering a promising treatment strategy that may limit long-term drug exposure and reduce the risk of cumulative toxicity or financial burden compared to continuous therapy until progression [1].

**Q2: Is Acalabrutinib effective in high-risk genetic subgroups?** Yes, long-term data in relapsed/refractory CLL shows significant PFS benefit in high-risk subgroups. For patients with del(17p) mutation, the 36-month PFS was 66% with Acalabrutinib versus 5% with standard care. For those with unmutated IGHV, 36-month PFS was 61% versus 17% [2].

**Q3: What are the key safety considerations when designing trials with these agents?** Based on the trials:

- **Neutropenia** is a common high-grade event that requires monitoring [1] [2].
- Watch for **cardiac events** like atrial fibrillation, though the reported incidence was relatively low [2].
- **Infection risk** is significant, especially in the context of COVID-19, and requires vigilant management and prophylaxis [1].
- Discontinuation due to adverse events was lower with Acalabrutinib (21%) than with some comparator regimens (e.g., 65% with idelalisib/rituximab) [2].

## Summary and Research Implications

While data on **Rocbrutinib** is unavailable, the clinical profile of Acalabrutinib provides a strong benchmark for BTK inhibitor development. The presented efficacy, safety, and methodological frameworks can inform your own research design and troubleshooting.

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## References

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To cite this document: Smolecule. [Rocbrutinib treatment duration progression-free survival].

Smolecule, [2026]. [Online PDF]. Available at:

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